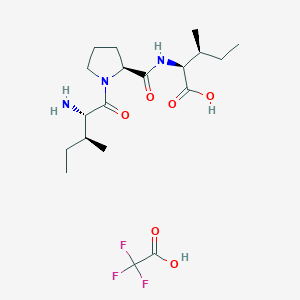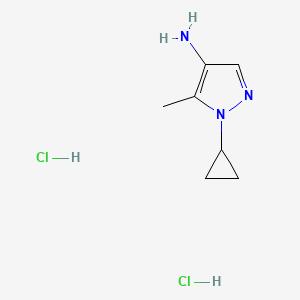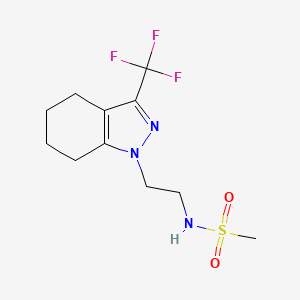
Diprotin A (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
作用機序
ジプロチン A (TFA) は、ジペプチジルペプチダーゼ IV (DPP-IV) の活性を阻害することで効果を発揮します。この阻害は、グルカゴン様ペプチド-1 (GLP-1) などのインクレチンホルモンの分解を防ぎ、それによってインスリン分泌を促進し、グルコース恒常性を改善します。 関与する分子標的には、DPP-IV 酵素と膵臓 β 細胞のインクレチン受容体があります .
類似の化合物との比較
類似の化合物
ジプロチン B: アミノ酸配列がわずかに異なる (Val-Pro-Leu) DPP-IV の別のトリペプチド阻害剤。
シタグリプチン: 2 型糖尿病の治療に臨床的に使用される、小分子 DPP-IV 阻害剤。
ビルダグリプチン: 類似の治療用途を持つ別の小分子 DPP-IV 阻害剤.
独自性
ジプロチン A (TFA) は、ペプチドの性質により、DPP-IV 酵素との特異的な相互作用が可能になるため、独自です。 小分子阻害剤とは異なり、ジプロチン A (TFA) は、ペプチドベースの DPP-IV 阻害の構造的および機能的側面に関する洞察を提供できます .
生化学分析
Biochemical Properties
Diprotin A (TFA) interacts with the enzyme DPP-4, inhibiting its activity . This interaction plays a crucial role in biochemical reactions, particularly those involving the regulation of glucose metabolism. By inhibiting DPP-4, Diprotin A (TFA) can influence the levels of incretin hormones, which are key regulators of insulin secretion .
Cellular Effects
Diprotin A (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it can protect the vascular barrier of human umbilical vein endothelial cells by reducing VE-cadherin disruption . This effect is achieved by inhibiting the increase in cleaved β-catenin in response to hypoxia .
Molecular Mechanism
The molecular mechanism of Diprotin A (TFA) involves its interaction with DPP-4. By inhibiting DPP-4, Diprotin A (TFA) prevents the breakdown of incretin hormones, thereby promoting insulin secretion and regulating glucose metabolism . Additionally, Diprotin A (TFA) can reduce VE-cadherin disruption by inhibiting the increase in cleaved β-catenin, which protects the vascular barrier of cells .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Diprotin A (TFA) in laboratory settings are limited, it’s known that the effects of DPP-4 inhibitors like Diprotin A (TFA) can be observed over time. For instance, the protective effects of Diprotin A (TFA) on the vascular barrier of cells can be observed following exposure to hypoxic conditions .
Dosage Effects in Animal Models
In animal models, specifically in mice, Diprotin A (TFA) has been shown to reduce cerebral infarction volume, increase vascular area and length around the brain injury, and improve blood-brain barrier permeability . These effects were observed following the administration of Diprotin A (TFA) at doses of 70 μg/kg .
Metabolic Pathways
Diprotin A (TFA) is involved in the metabolic pathway related to glucose metabolism. By inhibiting DPP-4, it influences the levels of incretin hormones, which are key regulators of insulin secretion .
準備方法
合成経路と反応条件
ジプロチン A (TFA) は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) により合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することが含まれます。 反応条件には通常、HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) などのカップリング試薬と、DIPEA (N,N-diisopropylethylamine) などの塩基を使用してペプチド結合の形成を促進することが含まれます .
工業生産方法
ジプロチン A (TFA) の工業生産は、ラボでの合成と同様の原理に従いますが、より大規模です。自動ペプチド合成機を使用して、高収率と高純度を確保します。 最終製品は、高速液体クロマトグラフィー (HPLC) を使用して精製され、質量分析と核磁気共鳴 (NMR) 分光法によって特性評価されます .
化学反応の分析
反応の種類
ジプロチン A (TFA) は、主にペプチド結合の形成と加水分解反応を起こします。ペプチド結合の安定性のため、通常は酸化または還元反応には参加しません。
一般的な試薬と条件
カップリング試薬: HBTU、HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
塩基: DIPEA、N-メチルモルホリン (NMM)
溶媒: ジメチルホルムアミド (DMF)、ジクロロメタン (DCM)
主な生成物
科学的研究の応用
ジプロチン A (TFA) は、科学研究において幅広い用途があります。
化学: ペプチド合成と DPP-IV 阻害の研究のためのモデル化合物として使用されます。
生物学: Src や血管内皮カドヘリン (VE-カドヘリン) を含む細胞シグナル伝達経路の調節における役割について調査されています.
医学: グルコース代謝に役割を果たす DPP-IV を阻害することで、糖尿病などの疾患の治療における可能性について調査されています.
類似化合物との比較
Similar Compounds
Diprotin B: Another tripeptide inhibitor of DPP-IV with a slightly different amino acid sequence (Val-Pro-Leu).
Sitagliptin: A small molecule DPP-IV inhibitor used clinically for the treatment of type 2 diabetes.
Vildagliptin: Another small molecule DPP-IV inhibitor with similar therapeutic applications.
Uniqueness
Diprotin A (TFA) is unique due to its peptide nature, which allows for specific interactions with the DPP-IV enzyme. Unlike small molecule inhibitors, Diprotin A (TFA) can provide insights into the structural and functional aspects of peptide-based DPP-IV inhibition .
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYVJOUHGUZNN-BABXMESMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide](/img/structure/B2923847.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)
![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)
![3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2923859.png)

![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2923864.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-5-carboxamide](/img/structure/B2923867.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
